5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride

Vue d'ensemble

Description

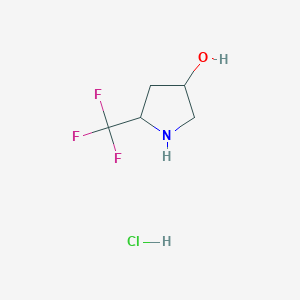

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxyl group The hydrochloride salt form enhances its solubility and stability, making it useful in various applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to maintain consistent reaction conditions and improve efficiency . The use of automated systems can also help in optimizing the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position participates in nucleophilic substitution under acidic or basic conditions. Common reactions include:

For example, treatment with thionyl chloride converts the hydroxyl group to a chlorosulfate intermediate, enabling further functionalization .

Oxidation and Reduction

The hydroxyl group and pyrrolidine ring undergo redox reactions:

Oxidation

-

Hydroxyl → Ketone : Using KMnO₄ in acetone/water at 60°C oxidizes the hydroxyl group to a ketone.

-

Ring Oxidation : Ozone or RuO₄ cleaves the pyrrolidine ring, yielding linear carbonyl compounds.

Reduction

-

Hydrogenation : Pd/C under H₂ reduces the pyrrolidine ring’s C=N bonds (if present) to saturated amines.

Cross-Coupling Reactions

The trifluoromethyl group stabilizes intermediates in metal-catalyzed couplings:

For instance, coupling with aryl boronic acids forms biaryl structures used in kinase inhibitors .

Cyclization and Ring-Opening

The pyrrolidine ring undergoes controlled ring-opening or expansion:

-

Acid-Catalyzed Ring-Opening : HCl in EtOH cleaves the ring to form γ-amino alcohols .

-

Cyclization with Enolates : Base-mediated reactions with β-ketoesters form fused bicyclic systems .

Halogenation

Direct halogenation at the 5-position is achievable via electrophilic substitution:

| Halogen | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Chlorine | Cl₂, FeCl₃ | DCM, 0°C, 2 h | 85% | |

| Bromine | Br₂, AlBr₃ | DCM, RT, 3 h | 78% |

Halogenated derivatives serve as intermediates for nucleophilic aromatic substitution .

Hydrolysis and Solvolysis

The trifluoromethyl group resists hydrolysis, but the hydroxyl group reacts under specific conditions:

-

Acidic Hydrolysis : 6M HCl at reflux converts hydroxyl to ketone via dehydration .

-

Enzymatic Hydrolysis : Lipases in buffer (pH 7) selectively modify the hydroxyl group.

Mechanistic Insights

Applications De Recherche Scientifique

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chemical compound with applications spanning chemistry, biology, medicine, and industry. The trifluoromethyl group enhances the compound’s lipophilicity, which allows it to cross cell membranes more easily and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Scientific Research Applications

- Chemistry 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride serves as a building block in synthesizing more complex molecules. The hydroxyl group can participate in reactions, making it useful for chemical modifications and applications in drug synthesis. Major products can be formed through oxidation, reduction, or substitution.

- Biology This compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding. Studies explore its binding affinities and effects on various biological targets to elucidate its mechanism of action and therapeutic potential.

- Medicine 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

- Industry It is utilized in developing new materials or as a reagent in chemical processes.

Potential Interactions

Interaction studies involving 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride focus on its binding affinities and effects on various biological targets. Preliminary studies may explore the compound's effects. Such studies are crucial for elucidating the mechanism of action and therapeutic potential of this compound.

Safety and Hazards

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity . The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.

Trifluoromethylpyridine: A compound with similar trifluoromethyl substitution, used in agrochemicals and pharmaceuticals.

Prolinol: A hydroxyl-substituted pyrrolidine derivative with applications in organic synthesis.

Uniqueness

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride is unique due to the combination of the trifluoromethyl and hydroxyl groups on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Activité Biologique

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural modification can significantly influence its interaction with biological targets, making it a valuable candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 188.58 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to specific proteins, modulating their activity. Such interactions can influence metabolic pathways and potentially lead to therapeutic effects against various diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly in the context of SARS-CoV-2, although further studies are required to establish efficacy and mechanisms .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes. For instance, its structural analogs have been studied for their ability to inhibit reverse transcriptase enzymes, suggesting similar potential for this compound .

- Antimicrobial Properties : Some derivatives related to this compound have demonstrated antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating that the trifluoromethyl substitution may enhance antimicrobial efficacy .

Case Studies

- Antiviral Profiling : A study investigated the antiviral properties of various pyrrolidine derivatives, including those with trifluoromethyl substitutions. The results indicated that certain compounds displayed effective inhibition of viral replication at low concentrations, highlighting the potential application of this compound in antiviral therapies .

- Enzyme Interaction Studies : Research focused on the interaction of pyrrolidine derivatives with various enzymes showed that the trifluoromethyl group significantly affects binding affinity and selectivity. These findings suggest that this compound could be further explored for its enzyme modulation capabilities .

Future Directions

While preliminary findings are promising, further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- Detailed structure-activity relationship (SAR) studies to optimize efficacy.

- Comprehensive in vitro and in vivo studies to assess safety profiles.

- Exploration of its potential as a lead compound for drug development targeting specific diseases.

Propriétés

IUPAC Name |

5-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-1-3(10)2-9-4;/h3-4,9-10H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPWZRMPHQZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408964-82-7 | |

| Record name | 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.